Echistatin - 129038-42-2

Echistatin

Catalog Number: EVT-393873
CAS Number: 129038-42-2
Molecular Formula: C217H349N71O74S9
Molecular Weight: 5425 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Echistatin is a 49-amino acid protein isolated from the venom of the saw-scaled viper, Echis carinatus []. It belongs to the disintegrin family, a group of small, cysteine-rich proteins known for their potent inhibition of platelet aggregation and cell adhesion [, ]. Echistatin's role in scientific research stems from its high affinity for integrins, particularly αvβ3, α5β1, and αIIbβ3, which are involved in various cellular processes like cell adhesion, migration, and signaling [, , , , , , , , , ].

Future Directions
  • Optimization of Echistatin-based Therapeutics: Continued research is needed to optimize echistatin's therapeutic potential by improving its stability, bioavailability, and targeting specificity. This could involve developing echistatin analogs with enhanced properties or conjugating echistatin with other therapeutic agents for synergistic effects [, , ].
  • Investigating Echistatin's Role in Other Biological Processes: Further exploration of echistatin's impact on other integrin-mediated processes like inflammation, wound healing, and immune responses could reveal new therapeutic avenues [].

Arg-Gly-Asp-Ser (RGDS)

Compound Description: Arg-Gly-Asp-Ser (RGDS) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. It contains the minimal amino acid sequence (RGD) found in many extracellular matrix proteins that is responsible for binding to integrins, cell surface receptors that mediate cell adhesion. [, , ]

Relevance: The RGD sequence is essential for the biological activity of echistatin. Echistatin binds to integrins, primarily αvβ3 and αIIbβ3, through its RGD sequence, thereby inhibiting the interaction of these integrins with their natural ligands and disrupting cell adhesion processes. [, , , ] Compared to echistatin, RGDS is a much weaker inhibitor of bone resorption and platelet aggregation, indicating the importance of the three-dimensional structure and other amino acids within echistatin for its potent activity. [, , ]

Ala24-echistatin

Compound Description: Ala24-echistatin is a synthetic analog of echistatin in which the arginine residue at position 24 is substituted with an alanine residue. []

Relevance: The substitution of Arg24 with alanine in echistatin results in a complete loss of activity, highlighting the critical role of arginine in the RGD motif for the binding of echistatin to integrins. [, ] This modification demonstrates that the RGD sequence is essential for echistatin's ability to inhibit bone resorption by osteoclasts.

[Bpa(21),Leu(28)]echistatin

Compound Description: This compound is a synthetic analogue of echistatin with two modifications: (1) the methionine residue at position 28 is replaced with leucine (Leu(28)), and (2) the phenylalanine residue at position 21 is replaced with the photoreactive amino acid p-benzoyl-phenylalanine (Bpa(21)). []

Relevance: This echistatin analog retains high affinity for the αVβ3 integrin but exhibits poor binding to the closely related αIIbβ3 integrin. It can be efficiently cross-linked to both the αV and β3 subunits of the αVβ3 integrin. [] These properties make [Bpa(21),Leu(28)]echistatin a valuable tool for studying the binding site of echistatin on the αVβ3 integrin.

[Bpa(23),Leu(28)]echistatin

Compound Description: This compound is a synthetic analog of echistatin with two modifications: (1) the methionine at position 28 is replaced with leucine (Leu(28)), and (2) the cysteine residue at position 23 is replaced with the photoreactive amino acid p-benzoyl-phenylalanine (Bpa(23)). []

Relevance: [Bpa(23),Leu(28)]echistatin binds to the purified αVβ3 integrin with high affinity, but demonstrates very weak binding to the related integrin αIIbβ3. It selectively cross-links to the β3 subunit of the αVβ3 integrin with 10-30 times greater efficiency compared to [Bpa(21),Leu(28)]echistatin and [Bpa(28)]echistatin. []

[Bpa(28)]echistatin

Compound Description: This compound is a synthetic analog of echistatin in which the methionine residue at position 28 is replaced with the photoreactive amino acid p-benzoyl-phenylalanine (Bpa(28)). []

Relevance: Similar to other echistatin analogs containing Bpa, [Bpa(28)]echistatin exhibits high-affinity binding to the purified αVβ3 integrin but binds poorly to αIIbβ3. This analog specifically crosslinks almost exclusively to the β3 subunit of the αVβ3 integrin. [] By identifying the specific amino acid residues in β3 that are cross-linked to the Bpa moiety, this analog provided crucial information for mapping the binding site of echistatin on the αVβ3 integrin.

des-(23-28)-echistatin gamma

Compound Description: This echistatin analog is derived from echistatin gamma by deleting the hexapeptide sequence ARGDDM (residues 23-28). []

Relevance: While des-(23-28)-echistatin gamma retains a similar conformation to intact echistatin, as evidenced by circular dichroism and fluorescence spectroscopy, its antiplatelet potency is significantly reduced (more than 200-fold). [] This finding suggests that the deleted hexapeptide sequence, which includes the crucial RGD motif, is critical for the high-affinity binding of echistatin to the platelet integrin αIIbβ3.

Echistatin beta

Compound Description: Echistatin beta is a variant of the short disintegrin echistatin, first isolated from the venom of the saw-scaled viper Echis carinatus leakeyi. It shares approximately 85% amino acid sequence similarity with echistatin alpha. []

Echistatin gamma

Compound Description: Echistatin gamma, another variant of the short disintegrin echistatin, was isolated from the venom of the saw-scaled viper Echis carinatus leakeyi. It exhibits approximately 85% amino acid sequence similarity to the well-studied echistatin alpha. []

Relevance: This variant shares a similar disulfide bond pattern with echistatin alpha and also possesses the RGD adhesive recognition sequence. [] Unlike echistatin beta, echistatin gamma demonstrates less species specificity in its antiplatelet activity, inhibiting platelet aggregation across different species with relatively consistent potency. [] This finding underscores the importance of the RGD loop conformation and the potential influence of other structural elements in determining species selectivity for integrin binding.

Compound Description: Echistatin 1-41 is a truncated analog of echistatin lacking the nine C-terminal amino acids. []

Relevance: The deletion of the C-terminal nine amino acids in echistatin 1-41 results in a decreased ability to bind αIIbβ3 and a reduced capacity to inhibit platelet aggregation. [] This truncation also impairs its ability to induce conformational changes in αIIbβ3 and αvβ3 integrins, leading to a reduced expression of ligand-induced binding site (LIBS) epitopes. [] Although echistatin 1-41 exhibits reduced binding affinity for αvβ3 in solution, it retains the ability to bind to purified αvβ3 when immobilized. [] These observations suggest that the C-terminal domain of echistatin plays a crucial role in stabilizing the interaction with the integrin, promoting conformational changes in the receptor, and enhancing the inhibitory effect.

R24A echistatin

Compound Description: R24A echistatin is a synthetic analog of echistatin in which the arginine residue at position 24 is substituted with an alanine residue. []

Relevance: This single amino acid substitution in R24A echistatin abolishes its ability to bind to both αvβ3 and αIIbβ3 integrins. Consequently, it also eliminates the ability of echistatin to induce LIBS formation in these integrins. [] This modification demonstrates the essential role of Arg24 for the recognition of these integrins by echistatin.

D27W echistatin

Compound Description: D27W echistatin is a synthetic analog of echistatin in which the aspartic acid residue at position 27 is substituted with a tryptophan residue. [, ]

Relevance: This amino acid substitution alters the binding selectivity of echistatin for integrins. D27W echistatin exhibits increased binding to αIIbβ3 but decreased binding to αvβ3, suggesting that the aspartic acid residue at position 27 contributes to integrin selectivity. [, ] Moreover, the D27W substitution diminishes the ability of echistatin to induce the expression of LIBS epitopes on αvβ3, indicating a role for this residue in promoting conformational changes within the integrin upon ligand binding. []

Eristostatin

Compound Description: Eristostatin is a disintegrin protein isolated from the venom of the Eastern Indian saw-scaled viper, Echis carinatus sochureki. [] It shares a high degree of amino acid sequence similarity with echistatin. []

Relevance: Both echistatin and eristostatin are potent inhibitors of integrin function, but they exhibit differences in their selectivity for different integrin subtypes. While echistatin binds with high affinity to both αvβ3 and αIIbβ3, eristostatin exhibits a greater selectivity for αIIbβ3. [, ] This difference in activity arises from subtle variations in their amino acid sequences, particularly within the RGD-containing loop. [] For instance, eristostatin has a wider RGD loop compared to echistatin due to the presence of a tryptophan residue instead of an aspartic acid residue immediately following the RGD sequence. []

Flavopiridol

Compound Description: Flavopiridol is a semisynthetic flavonoid derived from the plant Dysoxylum binectariferum. [] It is a potent inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. []

Kistrin

Compound Description: Kistrin is a 68-amino acid disintegrin protein found in the venom of the viper Agkistrodon rhodostoma. [, ] It contains a RGD sequence and inhibits platelet aggregation by binding to the platelet integrin αIIbβ3. []

Relevance: Kistrin is another potent integrin antagonist, and its mechanism of action is similar to that of echistatin. Both compounds bind to integrins via their RGD motifs, thereby preventing the interaction of integrins with their natural ligands and inhibiting downstream signaling events. [, ] While both kistrin and echistatin inhibit platelet aggregation, they may exhibit different potencies and selectivities for different integrin subtypes. [, ]

Recombinant echistatin (1-49) M28L

Compound Description: This compound is a recombinant variant of echistatin in which the methionine residue at position 28 is replaced with leucine (M28L). []

Relevance: This echistatin variant retains the full 49-amino acid sequence of echistatin and demonstrates potent inhibitory activity against αIIbβ3 integrin, similar to native echistatin. [] This variant effectively inhibits αIIbβ3 function, induces the formation of open conformers, protects αIIbβ3 from thermal aggregation, and promotes its oligomerization. [] These findings confirm the importance of the M28L substitution for maintaining the structural integrity and biological activity of echistatin.

Recombinant echistatin (1-40) M28L

Compound Description: This compound is a truncated recombinant variant of echistatin in which the nine C-terminal amino acids are deleted, and the methionine residue at position 28 is replaced with leucine (M28L). []

Relevance: This truncated echistatin variant, lacking the C-terminal tail, exhibits reduced inhibitory activity compared to full-length echistatin (1-49) M28L. [] While it can still bind to αIIbβ3 and induce conformational changes, its effects on oligomerization, thermal stability, and overall inhibitory potency are significantly diminished. [] This observation reinforces the crucial role of the C-terminal domain of echistatin in enhancing its interaction with the integrin and promoting a more stable and functionally inhibited state.

[Arg(35),Lys(45)(N(epsilon)-pBz(2))]-echistatin

Compound Description: This photoreactive echistatin analog is substituted at position 45, within the C-terminal domain, with a p-benzoyl moiety (pB z(2)). [] The arginine residue at position 35 remains unchanged.

Relevance: This radiolabeled analog, (125)I-[Arg(35),Lys(45)(N(epsilon)-pBz(2))]-echistatin, crosslinks to the β3 subunit of the αVβ3 integrin, specifically within the β3[209-220] sequence. [] This crosslinking site is distinct from those identified for photoreactive RGD peptides, suggesting a unique binding interaction for the C-terminal domain of echistatin.

R24K-echistatin

Compound Description: R24K-echistatin is an echistatin mutant where the arginine residue at position 24 is replaced with a lysine residue. []

Relevance: This substitution in R24K-echistatin resulted in a protein with improved inhibitory activity against platelet aggregation compared to wild-type echistatin. The IC50 for R24K-echistatin was determined to be 21 nM, demonstrating its potent anti-platelet aggregation properties. []

echistatin(ARGDNM)

Compound Description: This is a mutant form of echistatin in which the amino acid residues DDM (Asp27-Met28) flanking the RGD loop are replaced with the sequence DNM (Asp27-Asn28-Met29). []

Relevance: This amino acid substitution alters the biological activity of echistatin. Compared to wild-type echistatin, echistatin(ARGDNM) exhibits reduced inhibitory activity towards platelet aggregation but demonstrates enhanced inhibition of angiogenesis in the chick chorioallantoic membrane (CAM) assay. [] These results indicate that the D27N and M28N substitutions in the RGD loop can modulate the binding specificity of echistatin, possibly by increasing its selectivity for αVβ3 integrin over αIIbβ3 integrin.

Compound Description: This echistatin mutant incorporates a second RGD sequence into an irregular loop of the protein by substituting the residues Leu14-Lys15-Glu16 with Arg-Gly-Asp. Additionally, the methionine residue at position 28 is substituted with leucine. []

Relevance: The addition of a second RGD sequence in [Arg-14, Gly-15, Asp-16, Leu-28] Echistatin did not abolish its ability to inhibit platelet aggregation. Instead, the mutant exhibited an inhibitory potency that was at least comparable to, if not slightly higher than, that of the parent compound, (Leu-28) Echistatin. [] This finding suggests that both RGD sequences in the mutant contribute to its ability to inhibit platelet aggregation and that the presence of two RGD motifs within a flexible loop may enhance the interaction with the target integrin, GPIIb/IIIa.

Synthesis Analysis

The synthesis of echistatin can be achieved through two primary methods: chemical synthesis and recombinant DNA technology. The chemical synthesis is typically performed using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the polypeptide chain.

In one reported synthesis, echistatin was produced with a yield of approximately 4%. The final step involved air oxidation of an octahydro derivative at pH 8, which was critical for achieving the correct folding and functionality of the peptide. The synthetic echistatin was shown to be indistinguishable from native echistatin in both physical and biological assays . Furthermore, analogs of echistatin have been synthesized to explore structure-activity relationships, particularly focusing on variations in key amino acids that influence its inhibitory potency against platelet aggregation.

Molecular Structure Analysis

Echistatin's molecular structure is characterized by its sequence of 49 amino acids and the presence of four disulfide bonds that form a stable three-dimensional conformation essential for its biological activity. The specific arrangement of these disulfide bridges is crucial for maintaining the structural integrity necessary for binding to integrins.

The sequence Arg-Gly-Asp, which is present in echistatin, plays a vital role in its interaction with integrin receptors, particularly the αvβ3 integrin. This sequence mimics other adhesive proteins that interact with platelets, facilitating echistatin's function as an inhibitor of platelet aggregation .

Chemical Reactions Analysis

Echistatin participates in several significant chemical reactions primarily related to its interaction with integrins. The most notable reaction involves its binding to the glycoprotein IIb/IIIa receptor complex on platelets, which inhibits fibrinogen-dependent platelet aggregation. This inhibitory action has been quantified with an IC50 value of approximately 3.3×1083.3\times 10^{-8} M, indicating high potency .

Additionally, modifications to the amino acid sequence can alter the binding affinity and activity of echistatin. For instance, substituting arginine at position 24 with other amino acids such as ornithine or alanine resulted in decreased inhibitory activity, demonstrating the importance of specific residues in maintaining function .

Mechanism of Action

Echistatin exerts its biological effects primarily through competitive inhibition of integrin receptors on platelets. By binding to the αvβ3 integrin, echistatin prevents fibrinogen from interacting with its receptor on platelets, thereby inhibiting aggregation. This mechanism has been supported by studies showing that echistatin binds with high affinity (dissociation constant Kd=0.5K_d=0.5 nM) to purified αvβ3 integrins from human placenta .

Moreover, echistatin's ability to prevent bone loss has been investigated in vivo using ovariectomized animal models. Here, it was shown to inhibit osteoclastic bone resorption without affecting other physiological parameters such as uterine weight or body weight .

Physical and Chemical Properties Analysis

Echistatin displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • Biological Activity: Exhibits potent inhibition of platelet aggregation and osteoclast activity.

These properties make echistatin a valuable compound for further research into therapeutic applications related to cardiovascular diseases and bone metabolism.

Applications

Echistatin has several scientific applications primarily due to its role as an inhibitor of platelet aggregation:

  • Pharmacological Research: Studied as a potential therapeutic agent for preventing thrombosis.
  • Bone Health Studies: Investigated for its ability to prevent bone loss in conditions such as osteoporosis.
  • Integrin Research: Used as a tool to study integrin interactions and signaling pathways in various biological contexts.

The unique properties and mechanisms of action associated with echistatin make it an important compound for ongoing research in both basic science and clinical applications .

Properties

CAS Number

129038-42-2

Product Name

Echistatin

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C217H349N71O74S9

Molecular Weight

5425 g/mol

InChI

InChI=1S/C217H349N71O74S9/c1-11-102(4)166(282-210(358)167(105(7)290)281-155(299)88-241-175(323)122(53-56-159(304)305)257-180(328)116(37-17-22-61-220)253-187(335)125(73-101(2)3)261-188(336)126(74-108-33-13-12-14-34-108)262-181(329)118(39-19-24-63-222)255-198(346)139(93-364)275-191(339)130(78-151(225)295)265-182(330)120(42-27-66-238-216(231)232)256-199(347)140(94-365)276-203(351)142(96-367)277-205(353)147-45-30-69-286(147)157(301)90-244-177(325)137(91-289)272-184(332)123(54-57-160(306)307)258-197(345)138(92-363)273-172(320)112(223)52-55-158(302)303)208(356)278-143(97-368)200(348)254-117(38-18-23-62-221)179(327)252-119(41-26-65-237-215(229)230)178(326)246-103(5)170(318)250-114(40-25-64-236-214(227)228)173(321)240-87-154(298)249-131(80-161(308)309)192(340)267-132(81-162(310)311)193(341)259-124(58-72-371-10)185(333)266-133(82-163(312)313)195(343)268-134(83-164(314)315)194(342)263-127(75-109-48-50-111(293)51-49-109)189(337)274-141(95-366)201(349)264-129(77-150(224)294)176(324)242-86-153(297)248-115(36-16-21-60-219)186(334)283-168(106(8)291)209(357)279-144(98-369)202(350)269-135(84-165(316)317)196(344)280-145(99-370)212(360)288-71-32-46-148(288)206(354)260-121(43-28-67-239-217(233)234)183(331)271-136(79-152(226)296)211(359)287-70-31-47-149(287)207(355)270-128(76-110-85-235-100-245-110)190(338)251-113(35-15-20-59-218)174(322)243-89-156(300)285-68-29-44-146(285)204(352)247-104(6)171(319)284-169(107(9)292)213(361)362/h12-14,33-34,48-51,85,100-107,112-149,166-169,289-293,363-370H,11,15-32,35-47,52-84,86-99,218-223H2,1-10H3,(H2,224,294)(H2,225,295)(H2,226,296)(H,235,245)(H,240,321)(H,241,323)(H,242,324)(H,243,322)(H,244,325)(H,246,326)(H,247,352)(H,248,297)(H,249,298)(H,250,318)(H,251,338)(H,252,327)(H,253,335)(H,254,348)(H,255,346)(H,256,347)(H,257,328)(H,258,345)(H,259,341)(H,260,354)(H,261,336)(H,262,329)(H,263,342)(H,264,349)(H,265,330)(H,266,333)(H,267,340)(H,268,343)(H,269,350)(H,270,355)(H,271,331)(H,272,332)(H,273,320)(H,274,337)(H,275,339)(H,276,351)(H,277,353)(H,278,356)(H,279,357)(H,280,344)(H,281,299)(H,282,358)(H,283,334)(H,284,319)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,361,362)(H4,227,228,236)(H4,229,230,237)(H4,231,232,238)(H4,233,234,239)/t102-,103-,104-,105+,106+,107+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-/m0/s1

InChI Key

XLBBKEHLEPNMMF-SSUNCQRMSA-N

SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N

Synonyms

echistatin
echistatin alpha1
echistatin alpha2
echistatin beta

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NCC(=O)N5CCCC5C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C7CCCN7C(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.